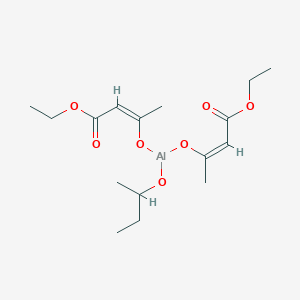
Aluminum s-butoxide bis(ethylacetoacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum s-butoxide bis(ethylacetoacetate) is an organometallic compound with the molecular formula C16H27AlO7 and a molecular weight of 358.37 g/mol . It is a metal alcoholate, specifically an aluminum complex, where aluminum is coordinated with s-butoxide and ethylacetoacetate ligands. This compound is known for its applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aluminum s-butoxide bis(ethylacetoacetate) can be synthesized through the chelation of aluminum sec-butoxide with ethyl acetoacetate. The reaction typically involves mixing aluminum sec-butoxide with ethyl acetoacetate in a controlled environment. The reaction conditions, such as temperature and solvent, can vary depending on the desired product characteristics .
Industrial Production Methods
In industrial settings, the production of aluminum s-butoxide bis(ethylacetoacetate) often involves large-scale chelation processes. The reaction is carried out in reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Aluminum s-butoxide bis(ethylacetoacetate) undergoes various chemical reactions, including:
Chelation: Forms stable chelate complexes with other ligands, which can be used in catalysis and material synthesis.
Common Reagents and Conditions
Hydrolysis: Water or moisture is the primary reagent, and the reaction is typically carried out at room temperature.
Chelation: Various ligands can be used, and the reaction conditions depend on the specific ligands and desired products.
Major Products Formed
Aplicaciones Científicas De Investigación
Aluminum s-butoxide bis(ethylacetoacetate) has a wide range of applications in scientific research:
Catalysis: Used as a catalyst in organic synthesis and polymerization reactions.
Material Science: Employed in the preparation of advanced materials, including ceramics and nanomaterials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical applications.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of aluminum s-butoxide bis(ethylacetoacetate) involves its ability to form stable chelate complexes with various ligands. This chelation process enhances the reactivity and stability of the compound, making it effective in catalysis and material synthesis. The molecular targets and pathways involved depend on the specific application and the ligands used .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Aluminum s-butoxide bis(ethylacetoacetate) is unique due to its specific coordination with s-butoxide and ethylacetoacetate ligands, which provide distinct reactivity and stability properties. This makes it particularly useful in applications requiring precise control over reaction conditions and product characteristics .
Propiedades
Fórmula molecular |
C16H27AlO7 |
|---|---|
Peso molecular |
358.36 g/mol |
Nombre IUPAC |
ethyl (Z)-3-[butan-2-yloxy-[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxyalumanyl]oxybut-2-enoate |
InChI |
InChI=1S/2C6H10O3.C4H9O.Al/c2*1-3-9-6(8)4-5(2)7;1-3-4(2)5;/h2*4,7H,3H2,1-2H3;4H,3H2,1-2H3;/q;;-1;+3/p-2/b2*5-4-;; |
Clave InChI |
XOPZOFQVTHIZKA-WSTITRFPSA-L |
SMILES isomérico |
CCC(O[Al](O/C(=C\C(=O)OCC)/C)O/C(=C\C(=O)OCC)/C)C |
SMILES canónico |
CCC(C)O[Al](OC(=CC(=O)OCC)C)OC(=CC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B13826104.png)
![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13826106.png)
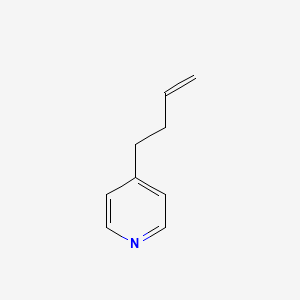

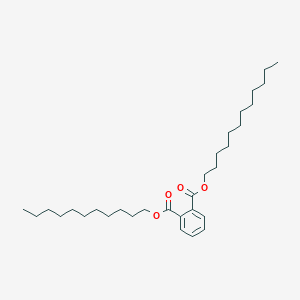
![(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one](/img/structure/B13826144.png)
![N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester](/img/structure/B13826152.png)
![2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B13826156.png)
![Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)](/img/structure/B13826158.png)
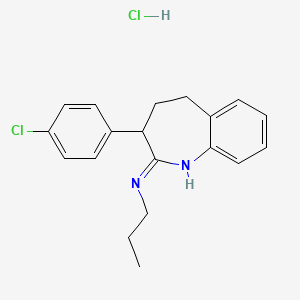
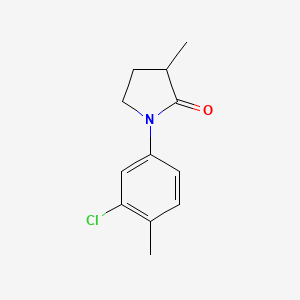
![2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide](/img/structure/B13826184.png)
![(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide](/img/structure/B13826191.png)
